![molecular formula C15H11ClN4O2S B5529609 3-chloro-N-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B5529609.png)
3-chloro-N-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]carbonothioyl}benzamide
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Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves reactions with nitrogen nucleophiles, hydroxylamine hydrochloride, formamide, thioglycolic acid, thiosemicarbazide, and acid chlorides. For instance, 3-Chloro-1-benzothiophene-2-carbonylchloride reacts with anthranilic acid in pyridine to produce various 3-substituted quinazolinones, showcasing the versatility and reactivity of similar core structures in synthetic routes (Naganagowda & Petsom, 2011).
Molecular Structure Analysis
The molecular structure of similar compounds is often elucidated using spectroscopic methods and crystallography. For example, N-{[(4-bromophenyl)amino]carbonothioyl}benzamide was characterized by IR, H and C-NMR, mass spectrometry, and elemental analysis, with its crystal structure determined from single crystal X-ray diffraction data, revealing strong intramolecular hydrogen bonding (Saeed et al., 2010).
Chemical Reactions and Properties
Chemical reactions involving the core structure of our compound of interest show a broad reactivity profile. For instance, 3-chloro-1-benzothiophene-2-carbonylchloride reacts with hydrazine hydrate to produce derivatives that are further reacted to give various substituted products, indicating a capacity for diverse chemical transformations (Naganagowda & Petsom, 2011).
properties
IUPAC Name |
3-chloro-N-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)carbamothioyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN4O2S/c16-9-3-1-2-8(6-9)13(21)20-15(23)17-10-4-5-11-12(7-10)19-14(22)18-11/h1-7H,(H2,18,19,22)(H2,17,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXKBNWOZEHEUMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC(=S)NC2=CC3=C(C=C2)NC(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]benzamide |
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